2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
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Description
The compound “2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-thiadiazol ring, a chlorophenyl group, a sulfanyl group, and a pyrrolidin-1-ylethanone group. These groups could potentially give the compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the 1,2,4-thiadiazol ring and the chlorophenyl group would likely contribute to the compound’s rigidity and shape. The sulfanyl group could potentially form hydrogen bonds, influencing the compound’s interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the sulfanyl group could participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorophenyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in the body .Future Directions
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c15-11-6-2-1-5-10(11)13-16-14(21-17-13)20-9-12(19)18-7-3-4-8-18/h1-2,5-6H,3-4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQMULWONDDBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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